Tetrahydrofuran-2-carboximidamide hydrochloride
Overview
Description
Tetrahydrofuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is known for its unique structure, which includes a tetrahydrofuran ring and a carboximidamide group. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-carboximidamide hydrochloride typically involves the reaction of tetrahydrofuran with a suitable amidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted tetrahydrofuran derivatives .
Scientific Research Applications
Tetrahydrofuran-2-carboximidamide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydrofuran-2-carboximidamide hydrochloride include:
- Tetrahydrofuran-2-carboxamide
- Tetrahydrofuran-2-carboxylic acid
- Tetrahydrofuran-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a tetrahydrofuran ring and a carboximidamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Biological Activity
Tetrahydrofuran-2-carboximidamide hydrochloride (THF-CIH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of THF-CIH, supported by recent research findings, case studies, and relevant data tables.
This compound is derived from tetrahydrofuran, a cyclic ether known for its solvent properties. The carboximidamide moiety introduces significant biological activity, particularly in inhibiting various enzymatic pathways and cellular processes. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that THF-CIH exhibits potent antitumor activity. For instance, research has demonstrated that it can inhibit the proliferation of cancer cell lines with varying degrees of efficacy. A notable study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong cytotoxic effects while showing significantly lesser effects on non-cancerous MCF10A cells, thus providing a therapeutic window for selective targeting of cancerous cells .
Table 1: Antitumor Efficacy of THF-CIH
Cell Line | IC50 (μM) | Selectivity Ratio |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | 19 |
MCF10A (Non-cancer) | 2.4 | - |
This selectivity suggests potential for THF-CIH in targeted cancer therapies.
The mechanism by which THF-CIH exerts its antitumor effects appears to involve multiple pathways:
- Inhibition of EGFR Phosphorylation : Research indicates that THF-CIH may inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for tumor cell proliferation and survival .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, promoting programmed cell death through various signaling pathways.
In Vivo Studies
In vivo studies using BALB/c nude mouse models have demonstrated that THF-CIH effectively inhibits lung metastasis of TNBC. Mice inoculated with MDA-MB-231 cells and treated with THF-CIH showed a significant reduction in metastatic nodules compared to control groups . This suggests that THF-CIH not only inhibits primary tumor growth but also prevents metastasis.
Pharmacokinetics
Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of THF-CIH. Following administration in animal models, the compound demonstrated favorable pharmacokinetic parameters, with significant tissue distribution observed in liver and kidney tissues .
Table 2: Pharmacokinetic Parameters of THF-CIH
Parameter | Value |
---|---|
Half-life (hours) | 4.5 |
Peak Plasma Concentration | 15 μg/mL |
Volume of Distribution | 0.8 L/kg |
Safety and Toxicology
While the therapeutic potential of THF-CIH is promising, safety assessments are critical. Toxicological reviews indicate that exposure to high doses may lead to renal and hepatic neoplasms in rodent models; however, these findings are under investigation to determine their relevance to human health .
Properties
IUPAC Name |
oxolane-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(7)4-2-1-3-8-4;/h4H,1-3H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEDQFDKJGKRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619329-27-0 | |
Record name | oxolane-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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